L-Lactic Acid

Description

L-Lactic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

Lactic Acid, L- is the levorotatory isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).

Lactic acid plays a role in several biochemical processes and is produced in the muscles during intense activity. Lactate measurement in the critically ill has been traditionally used to stratify patients with poor outcome. However, plasma lactate levels are the result of a finely tuned interplay of factors that affect the balance between its production and its clearance. When the oxygen supply does not match its consumption, organisms such as man who are forced to produce ATP for their integrity adapt in many different ways up to the point when energy failure occurs. Lactate, being part of the adaptive response, may then be used to assess the severity of the supply/demand imbalance. In such a scenario, the time to intervention becomes relevant: early and effective treatment may allow the cell to revert to a normal state, as long as the oxygen machinery (i.e. mitochondria) is intact. Conversely, once the mitochondria are deranged, energy failure occurs even in the presence of normoxia. The lactate increase in critically ill patients may therefore be viewed as an early marker of a potentially reversible state. A number of studies have demonstrated that malignant transformation is associated with an increase in glycolytic flux and in anaerobic and aerobic cellular lactate excretion. Using quantitative bioluminescence imaging in various primary carcinomas in patients (uterine cervix, head and neck, colorectal region) at first diagnosis of the disease, lactate concentrations in tumors in vivo could be relatively low or extremely high (up to 40 micromol/g) in different individual tumors or within the same lesion. In all tumor entities investigated, high molar concentrations of lactate were correlated with a high incidence of distant metastasis already in an early stage of the disease. Low lactate tumors (< median of approximately 8 micromol/g) were associated with both a longer overall and disease free survival compared to high lactate lesions (lactate > approximately 8 micromol/g). Lactate dehydrogenase was found to be upregulated in most of these tumors compared to surrounding normal tissue. (A3333, A3334).

D-Lactic acid is the end product of the enzyme Glyoxalase II ([EC:3.1.2.6] hydroxyacyl-glutathione hydrolase) which converts the intermediate substrate S-lactoyl-glutathione to reduced glutathione and D-lactate. (OMIM 138790). The concentrated form is used internally to prevent gastrointestinal fermentation.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

See also: Lactic Acid (broader).

Structure

3D Structure

Propriétés

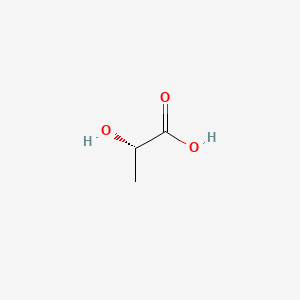

IUPAC Name |

(2S)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTAAEKCZFNVCJ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26811-96-1 | |

| Record name | Poly(L-lactic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26811-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6034689 | |

| Record name | (S)-Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Liquid | |

| Record name | L-(+)-Lactic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21079 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79-33-4 | |

| Record name | L-Lactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lactic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lactic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14475 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-Lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-lactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9S9FFU82N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.8 °C | |

| Record name | L-Lactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000190 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Role of L-Lactic Acid in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Once relegated to the status of a metabolic waste product, L-lactic acid has emerged as a central player in cellular metabolism, bioenergetics, and signaling.[1][2] This guide provides a comprehensive technical overview of its multifaceted roles, from its well-known function in anaerobic glycolysis to its more recently discovered activities as a signaling molecule and epigenetic regulator.

Core Principles of this compound Metabolism

Production and the Warburg Effect: this compound is primarily produced from pyruvate, the end product of glycolysis, in a reaction catalyzed by lactate dehydrogenase (LDH).[3] While this process is crucial for regenerating NAD+ to sustain glycolysis under anaerobic conditions, many cancer cells exhibit a high rate of glycolysis and lactate production even in the presence of oxygen, a phenomenon known as the "Warburg effect".[4][5][6] This metabolic reprogramming provides cancer cells with building blocks for rapid proliferation and creates an acidic tumor microenvironment that promotes invasion and metastasis.[7][8][9]

Transport and the Lactate Shuttle: The movement of this compound across cellular membranes is facilitated by a family of monocarboxylate transporters (MCTs).[10][11][12] The "lactate shuttle" hypothesis describes how this compound produced in one cell can be transported to and utilized by another.[13][14] For instance, lactate produced by glycolytic muscle fibers can be taken up and used as an oxidative fuel by adjacent oxidative fibers or the heart.[14] Similarly, astrocytes in the brain produce lactate that is shuttled to neurons as an energy source.[10][15]

Table 1: Key Monocarboxylate Transporters (MCTs) in this compound Transport

| Transporter | Primary Role | Predominant Location | Affinity for L-Lactate |

| MCT1 | Lactate uptake and efflux | Most tissues, including oxidative muscle fibers, heart, and brain (neurons)[11][16] | High (low Km)[11] |

| MCT2 | Lactate uptake | Neurons, peroxisomes[10][13] | Very High (very low Km)[13] |

| MCT4 | Lactate efflux | Highly glycolytic tissues, such as white muscle fibers, astrocytes, and cancer cells[4][10][11] | Low (high Km)[11] |

Mitochondrial Metabolism: Contrary to earlier beliefs, this compound is not just a cytosolic metabolite. It can be transported into the mitochondria and oxidized to pyruvate by a mitochondrial LDH, subsequently entering the tricarboxylic acid (TCA) cycle.[17][18][19][20] This process highlights this compound as a significant fuel source for oxidative phosphorylation.[17][21]

Caption: Overview of this compound Metabolism.

This compound as a Signaling Molecule

Beyond its metabolic roles, this compound functions as a signaling molecule, or "lactormone," influencing a variety of cellular processes.[5][22][23][24]

GPR81 Receptor Signaling: this compound is the endogenous ligand for the G protein-coupled receptor 81 (GPR81), also known as HCA1.[25][26][27] Activation of GPR81 is coupled to an inhibitory G protein (Gi), which leads to the downregulation of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][26][27] This signaling pathway has been implicated in the inhibition of lipolysis in adipocytes, neuroprotection, and the modulation of immune responses.[25][27][28]

Caption: GPR81-Mediated this compound Signaling.

Protein Lactylation: A Novel Epigenetic Modification: A groundbreaking discovery revealed that this compound can serve as a precursor for a novel post-translational modification called lysine lactylation.[29][30][31][32] This epigenetic mark, which involves the addition of a lactyl group to lysine residues on histones and other proteins, directly links cellular metabolism to gene regulation.[1][2][29] Histone lactylation has been shown to play a role in modulating immune cell function, such as macrophage polarization, and is implicated in various diseases, including cancer.[16][33][34]

Table 2: Examples of Lactylated Proteins and Their Functions

| Protein | Site of Lactylation | Biological Function |

| Histone H3 | Lysine 18 (H3K18la) | Transcriptional activation, M1 macrophage polarization[29][32] |

| MYC | Multiple sites | Regulation of gene expression in cancer[30] |

| MRE11 | Not specified | Chemoresistance in cancer[32] |

Role in Immunometabolism

This compound is now recognized as a key regulator of the immune system.[16][33] The high concentration of lactate in the tumor microenvironment can have profound effects on immune cell function, often leading to immunosuppression.[8][35] For example, lactate can inhibit the activity of cytotoxic T lymphocytes and natural killer cells, while promoting the differentiation of regulatory T cells and M2-like tumor-associated macrophages.[5][33] However, the effects of lactate on immune cells are context-dependent, and it can also have pro-inflammatory roles in certain settings.[35][36]

Experimental Protocols

4.1. Measurement of this compound Concentration

A common and reliable method for quantifying this compound is the lactate oxidase-based spectrophotometric assay.[37]

Protocol Outline:

-

Sample Preparation: Collect biological samples (e.g., blood, cell culture media, tissue homogenates). For blood, deproteinization is typically required.

-

Reagent Preparation: Prepare a reaction buffer containing lactate oxidase.

-

Enzymatic Reaction: Lactate oxidase catalyzes the oxidation of L-lactate to pyruvate and hydrogen peroxide.

-

Colorimetric Detection: The hydrogen peroxide produced reacts with a chromogenic substrate in the presence of peroxidase to produce a colored product.

-

Spectrophotometric Measurement: Measure the absorbance of the colored product at a specific wavelength.

-

Quantification: Determine the this compound concentration by comparing the absorbance to a standard curve generated with known concentrations of this compound.

Caption: Workflow for Lactate Oxidase-Based Assay.

4.2. Lactate Threshold Determination in Exercise Physiology

The lactate threshold is the point during incremental exercise at which blood lactate accumulation increases exponentially. It is a key indicator of aerobic fitness.[38]

Protocol Example (Incremental Treadmill Test):

-

Warm-up: Subject performs a light warm-up on the treadmill.

-

Incremental Stages: The test begins at a low running velocity, which is increased by a set amount (e.g., 1 km/h) at regular intervals (e.g., every 4 minutes).[38]

-

Blood Sampling: At the end of each stage, a small blood sample (typically from the fingertip or earlobe) is collected for lactate analysis.[38]

-

Data Analysis: Blood lactate concentrations are plotted against running velocity. The lactate threshold can be determined using various methods, such as the point at which lactate begins to increase by more than 1 mmol/L in subsequent stages, or the velocity corresponding to a fixed blood lactate concentration (e.g., 4 mmol/L).[38] Another approach is the lactate minimum test, which involves inducing hyperlactatemia before the incremental exercise.[39][40]

Therapeutic Implications and Future Directions

The central role of this compound in cancer metabolism has made it an attractive target for drug development.[7][18] Inhibitors of LDH and MCTs are being investigated as potential anti-cancer therapies.[8] Furthermore, the discovery of protein lactylation opens up new avenues for understanding and potentially treating a wide range of diseases, from cancer to inflammatory and cardiovascular disorders.[30][34] The continued exploration of this compound's diverse functions promises to yield further insights into cellular metabolism and uncover novel therapeutic strategies.

References

- 1. Lactate: a multifunctional signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lactic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Lactate and Cancer: Revisiting the Warburg Effect in an Era of Lactate Shuttling [frontiersin.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Frontiers | Lactate in the Regulation of Tumor Microenvironment and Therapeutic Approaches [frontiersin.org]

- 9. How Warburg-Associated Lactic Acidosis Rewires Cancer Cell Energy Metabolism to Resist Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Is L-lactate a novel signaling molecule in the brain? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lactate transport in skeletal muscle — role and regulation of the monocarboxylate transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modern Perspective of Lactate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lactate shuttle hypothesis - Wikipedia [en.wikipedia.org]

- 14. Cell–cell and intracellular lactate shuttles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Is L-lactate a novel signaling molecule in the brain? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Lactate in Immune Regulation: A Metabolic Rheostat via Transporters, Receptors, and Epigenetic Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Including the mitochondrial metabolism of L-lactate in cancer metabolic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Intracellular Shuttle: The Lactate Aerobic Metabolism [ouci.dntb.gov.ua]

- 21. Lactate in Energy Metabolism and Cancer Progression - Creative Proteomics [creative-proteomics.com]

- 22. imrpress.com [imrpress.com]

- 23. mdpi.com [mdpi.com]

- 24. Insights on the role of l-lactate as a signaling molecule in skin aging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.physiology.org [journals.physiology.org]

- 26. researchgate.net [researchgate.net]

- 27. History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Lactate Is a Metabolic Mediator That Shapes Immune Cell Fate and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Protein Lactylation: A New Link between Metabolism and Gene Expression Regulation - Creative Biogene [creative-biogene.com]

- 30. Frontiers | Protein Lactylation in Disease Progression: Biological Function and Therapeutic Targets [frontiersin.org]

- 31. bioengineer.org [bioengineer.org]

- 32. Lactylation: The emerging frontier in post-translational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Function and mechanism of lactylation in health and diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Frontiers | Role of Lactate in Inflammatory Processes: Friend or Foe [frontiersin.org]

- 36. Immunometabolic effects of lactate on humoral immunity in healthy individuals of different ages - PMC [pmc.ncbi.nlm.nih.gov]

- 37. digitalcommons.wku.edu [digitalcommons.wku.edu]

- 38. scielo.br [scielo.br]

- 39. Frontiers | The Lactate Minimum Test: Concept, Methodological Aspects and Insights for Future Investigations in Human and Animal Models [frontiersin.org]

- 40. The Lactate Minimum Test: Concept, Methodological Aspects and Insights for Future Investigations in Human and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

L-Lactic acid as a biomarker for metabolic stress

An In-depth Technical Guide on L-Lactic Acid as a Biomarker for Metabolic Stress

This compound, an alpha-hydroxy acid with the molecular formula C₃H₆O₃, is a pivotal metabolite in cellular metabolism.[1][2] Historically dismissed as a mere waste product of anaerobic glycolysis, particularly in muscle tissue during intense exercise, contemporary research has fundamentally redefined its role. This compound is now recognized as a significant signaling molecule, or "lactormone," that actively participates in a wide array of physiological and pathological processes.[1] It serves as a crucial link between metabolic states and cellular responses, influencing everything from immunomodulation and cancer progression to wound healing and brain function.[1][3][4]

Under conditions of metabolic stress, such as hypoxia, shock, or intense physical exertion, the production of this compound surges.[5][6] This elevation is not simply a sign of oxygen debt but an active response, making this compound a dynamic and invaluable biomarker for assessing the magnitude of metabolic stress, diagnosing disease, and monitoring therapeutic interventions.[7][8] This guide provides a comprehensive overview of this compound's biochemistry, its function as a signaling molecule, detailed protocols for its quantification, and its application in research and drug development.

Biochemical Production and Signaling Pathways

This compound is primarily produced from pyruvate in the final step of glycolysis, a reaction catalyzed by the enzyme L-lactate dehydrogenase (L-LDH).[1][9][10] This conversion is critical for regenerating the nicotinamide adenine dinucleotide (NAD+) required to sustain glycolytic flux, especially when the capacity of oxidative phosphorylation is exceeded or impaired.[11][12]

The Lactate Shuttle and Metabolic Symbiosis

Once produced, lactate is not confined to the cell of origin. It is transported across cell membranes by monocarboxylate transporters (MCTs). This movement facilitates a "lactate shuttle," where lactate produced by highly glycolytic cells (e.g., hypoxic tumor cells or muscle fibers) is taken up by adjacent, more oxidative cells.[11] These recipient cells can convert lactate back to pyruvate, which then enters the tricarboxylic acid (TCA) cycle for efficient ATP production.[11] This metabolic symbiosis is crucial in various tissues, including tumors, the brain, and muscle.[4][11]

L-Lactate as a Signaling Molecule

Beyond its role as a metabolic fuel, this compound functions as a signaling molecule that modulates gene expression and cellular function.

-

Histone Lactylation: A recently discovered post-translational modification, lysine lactylation on histones, directly links glycolytic flux to epigenetic regulation. This process can alter gene expression in response to metabolic stress, such as hypoxia.[13]

-

HIF-1α Stabilization: L-lactate can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen. This stabilization promotes a shift towards glycolysis and angiogenesis.[10]

-

Immune Modulation: In the tumor microenvironment, high lactate concentrations can suppress the function of immune cells, such as T-cells and natural killer cells, contributing to immune evasion.[7]

-

Receptor Activation: this compound is the primary endogenous agonist for the G protein-coupled receptor HCA₁ (GPR81), which can suppress lipolysis in adipose tissue.[2][8]

This compound in Pathological Conditions

Elevated this compound is a hallmark of various diseases, reflecting underlying metabolic dysregulation.

-

Sepsis and Shock: In critically ill patients, hyperlactatemia is a strong indicator of tissue hypoperfusion and cellular hypoxia. Lactate levels >5 mmol/L in conjunction with acidosis are associated with a mortality rate of 80%.[14] Lactate clearance over the first few hours of resuscitation is a key prognostic marker.[7]

-

Neurological Disorders: In cerebrospinal fluid (CSF), elevated lactate helps differentiate bacterial meningitis (where levels are typically high) from viral meningitis (where levels often remain normal).[5] It also serves as a reliable marker for metabolic crisis in acute ischemic stroke, correlating with stroke evolution and long-term outcome.[15]

-

Cancer: The "Warburg effect" describes the tendency of cancer cells to favor aerobic glycolysis, leading to significant lactate production even in the presence of oxygen.[11] This lactate accumulation acidifies the tumor microenvironment, promoting angiogenesis, metastasis, and immunosuppression.[7][11]

-

Drug-Induced Lactic Acidosis: Certain medications can induce lactic acidosis. Metformin, a common anti-diabetic drug, can cause lactate accumulation, particularly in patients with renal impairment.[3][12] Other examples include nucleoside reverse transcriptase inhibitors and propofol.[12]

Quantitative Analysis of this compound

Accurate quantification of this compound is essential for its use as a biomarker. Several robust methods are available, each with specific advantages.

Data Presentation: Methodologies and Reference Ranges

The selection of an analytical method depends on the required sensitivity, sample matrix, and available instrumentation.

Table 1: Performance Characteristics of Key Analytical Methods for this compound

| Method | Principle | Typical Sample Types | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |

|---|---|---|---|---|---|

| Enzymatic (L-LDH) | Spectrophotometric (340 nm) or Colorimetric (530-550 nm) measurement of NADH/color product.[1][9] | Plasma, Serum, CSF, Tissue Homogenates, Cell Culture Media.[16][17] | ~0.05 mmol/L[17] | ~0.15 mmol/L | High specificity, cost-effective, suitable for high-throughput screening.[18] |

| Enzymatic (LOX) | Colorimetric measurement of H₂O₂ produced from lactate oxidation.[1] | Plasma, Serum, Food Products.[1] | Varies with chromogen | Varies with chromogen | High specificity, avoids NAD+/NADH interference. |

| HPLC (Reversed-Phase) | Separation of derivatized lactic acid with UV detection.[19] | Blood, Fermented Products, Intestinal Digesta.[19] | 0.04 ng/mL[19] | 0.13 ng/mL[19] | High selectivity and sensitivity, can measure other organic acids simultaneously.[19] |

| LC-MS/MS | Chiral chromatography coupled with tandem mass spectrometry.[20] | Urine, Plasma.[20] | <0.5 µmol/L (D-lactic acid) | 0.5 µmol/L (D-lactic acid) | Highest sensitivity and specificity, can distinguish between L- and D-enantiomers.[20] |

Table 2: Reference Ranges of this compound in Human Biological Fluids

| Fluid | Population | Reference Range (mmol/L) | Source |

|---|---|---|---|

| Plasma | Adult (at rest) | 0.5 - 2.2 | [5][6] |

| Critical Value | ≥ 4.0 | [6] | |

| Cerebrospinal Fluid (CSF) | Adult | 1.1 - 2.4 | [14] |

| Neonate (>10 days) | 1.1 - 2.8 | [5][14] | |

| Children (1-7 years) | 0.8 - 1.5 | [14] |

| | Children (7-15 years) | 0.6 - 0.9 |[14] |

Table 3: Typical this compound Levels in Pathological Conditions

| Condition | Fluid | Typical Concentration (mmol/L) | Notes |

|---|---|---|---|

| Severe Sepsis/Shock | Plasma | > 4.0 | Associated with high mortality.[14] |

| Bacterial Meningitis | CSF | > 4.0 (often > 6.0) | High sensitivity and specificity for diagnosis.[14] |

| Viral Meningitis | CSF | < 2.5 | Levels typically remain in the normal range.[5] |

| Acute Ischemic Stroke | CSF | 1.9 ± 0.7 (progressing) vs. 1.4 ± 0.3 (stable) | Correlates with stroke evolution and outcome.[15] |

| Intense Exercise | Blood | Can exceed 20.0 | Reflects high rate of anaerobic glycolysis.[2] |

Experimental Protocols

Protocol 1: Enzymatic Determination of this compound in Plasma (L-LDH Method)

This protocol is based on the enzymatic conversion of L-lactate to pyruvate, coupled with the reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.[1][9]

A. Sample Preparation:

-

Collect blood in a fluoride/oxalate or heparin tube to inhibit glycolysis.[5]

-

Place the sample on ice immediately and centrifuge within 15 minutes of collection to separate plasma.[6]

-

Deproteinization: Mix 1 part plasma with 2 parts cold 0.6 M perchloric acid. Vortex and let stand on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube. Neutralize by adding a calculated amount of 3 M potassium carbonate.

-

Centrifuge again to pellet the potassium perchlorate salt. The resulting supernatant is used for the assay.

B. Reagent Preparation:

-

Assay Buffer: Glycine-hydrazine buffer (pH 9.2).

-

NAD+ Solution: 50 mg/mL in distilled water.

-

L-Glutamate Solution: 0.5 M in assay buffer.

-

Enzyme 1 (GPT): Glutamate-pyruvate transaminase suspension.

-

Enzyme 2 (L-LDH): L-Lactate dehydrogenase suspension.

C. Assay Procedure (Cuvette-based):

-

Set a spectrophotometer to 340 nm and a temperature of 25°C.[9]

-

In a 1 cm cuvette, pipette the following:

-

1.0 mL Assay Buffer

-

0.1 mL NAD+ Solution

-

0.2 mL L-Glutamate Solution

-

0.01 mL GPT Suspension

-

0.1 mL Prepared Sample (or standard/blank)

-

-

Mix by inversion and incubate for 5 minutes at 25°C. Read the initial absorbance (A1).[1]

-

Start the reaction by adding 0.01 mL of L-LDH suspension.[1]

-

Mix and incubate for 20-30 minutes at 25°C, or until the reaction is complete (absorbance is stable).[1]

-

Read the final absorbance (A2).[1]

D. Calculation:

-

Calculate the change in absorbance (ΔA) for each sample and standard: ΔA = A2 - A1.

-

Subtract the ΔA of the blank from the ΔA of the samples and standards.

-

Plot a standard curve of corrected ΔA versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples by interpolating their corrected ΔA values on the standard curve, accounting for the initial dilution and deproteinization steps.

Protocol 2: General Sample Preparation from Various Biological Matrices

-

Serum: Allow blood to clot for 30 minutes at 25°C, then centrifuge at 2,000 x g for 15 minutes at 4°C.[17] The supernatant is serum. Proceed with deproteinization as for plasma.

-

Tissue Homogenates: Weigh frozen tissue and homogenize in 9 volumes of ice-cold PBS (or 0.6 M perchloric acid for immediate deproteinization).[17] Centrifuge at 10,000 x g for 10 minutes at 4°C.[17] The supernatant is used for the assay.

-

Cultured Cells: Wash cells with cold PBS. Add homogenization medium (e.g., PBS) and lyse cells by sonication or manual grinding on ice.[17] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris. The supernatant contains the cell lysate.[17]

Applications in Drug Development

The role of this compound extends into pharmaceutical research and development.

-

Toxicity Screening: Monitoring lactate levels is a key method for assessing drug-induced mitochondrial dysfunction.[12] An increase in lactate production can be an early indicator of toxicity for drug candidates that interfere with the electron transport chain.

-

Oncology Drug Efficacy: For drugs targeting cancer metabolism (e.g., LDH or MCT inhibitors), measuring changes in intracellular and extracellular lactate can provide a direct readout of target engagement and therapeutic efficacy.

-

Biomaterials and Drug Delivery: Poly-L-lactic acid (PLLA) is a biodegradable and biocompatible polymer widely used in medical devices and as a vehicle for sustained drug release.[21][22] Its degradation products are non-toxic, making it an ideal material for microparticle-based drug delivery systems.[21]

Conclusion

This compound has successfully transitioned from being viewed as a metabolic dead-end to being recognized as a central player in cellular metabolism and signaling. Its concentration in biological fluids provides a real-time snapshot of the body's metabolic state, making it an exceptionally useful biomarker for a range of conditions characterized by metabolic stress. For researchers, scientists, and drug development professionals, the ability to accurately measure and interpret this compound levels is a powerful tool for diagnosing disease, predicting patient outcomes, and evaluating the safety and efficacy of new therapeutic agents. As our understanding of its complex signaling roles continues to expand, the importance of this compound as a theranostic biomarker is set to grow even further.[23]

References

- 1. benchchem.com [benchchem.com]

- 2. Lactic acid - Wikipedia [en.wikipedia.org]

- 3. What is Lactic acid used for? [synapse.patsnap.com]

- 4. Lactate-induced metabolic signaling is the potential mechanism for reshaping the brain function - role of physical exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 5. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]

- 6. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 10. Insights on the role of l-lactate as a signaling molecule in skin aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. imrpress.com [imrpress.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. acb.org.uk [acb.org.uk]

- 15. researchgate.net [researchgate.net]

- 16. D-/L-Lactic acid, UV method [nzytech.com]

- 17. resources.bio-techne.com [resources.bio-techne.com]

- 18. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS [sigmaaldrich.com]

- 21. Poly(Lactic Acid)-Based Microparticles for Drug Delivery Applications: An Overview of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Poly-L-lactic acid: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Lactate: A Theranostic Biomarker for Metabolic Psychiatry? - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous L-Lactic Acid Production Under Hypoxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Under hypoxic conditions, mammalian cells undergo a fundamental metabolic shift from aerobic respiration to anaerobic glycolysis to sustain ATP production. This process, primarily orchestrated by the master transcriptional regulator Hypoxia-Inducible Factor 1-alpha (HIF-1α), culminates in the increased endogenous production and accumulation of L-lactic acid. This technical guide provides an in-depth exploration of the core molecular mechanisms, key signaling pathways, and experimental methodologies pertinent to the study of hypoxia-induced this compound production. Detailed experimental protocols, quantitative data summaries, and visual representations of the underlying biological processes are presented to serve as a comprehensive resource for researchers in cellular metabolism, oncology, and drug development.

The Core Mechanism: The Hypoxic Shift to Glycolysis

In the presence of sufficient oxygen (normoxia), cells primarily metabolize glucose through glycolysis, followed by the tricarboxylic acid (TCA) cycle and oxidative phosphorylation in the mitochondria, which generates a large amount of ATP. However, when oxygen levels are limited (hypoxia), the electron transport chain is inhibited, leading to a decrease in mitochondrial ATP synthesis. To compensate for this energy deficit, cells significantly upregulate the rate of glycolysis.[1][2] This metabolic reprogramming is a critical adaptive response to maintain cellular energy homeostasis.[1]

A key consequence of this accelerated glycolysis is the increased production of pyruvate. Under normoxic conditions, pyruvate is converted to acetyl-CoA and enters the TCA cycle. Under hypoxia, however, the majority of pyruvate is diverted from the mitochondria and is instead reduced to this compound in the cytoplasm. This reaction is catalyzed by the enzyme lactate dehydrogenase (LDH).[3][4]

The Central Regulator: HIF-1α Signaling Pathway

The master regulator of the cellular response to hypoxia is the transcription factor HIF-1.[1] HIF-1 is a heterodimer composed of an oxygen-sensitive alpha subunit (HIF-1α) and a constitutively expressed beta subunit (HIF-1β).

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for proteasomal degradation.[5] Consequently, HIF-1α levels are kept low.

In a hypoxic environment, the lack of oxygen inhibits PHD activity.[5] This prevents the hydroxylation of HIF-1α, allowing it to stabilize, accumulate in the cytoplasm, and translocate to the nucleus. In the nucleus, it dimerizes with HIF-1β and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[5][6]

HIF-1α drives the transcription of a multitude of genes involved in the adaptation to hypoxia, including those encoding glycolytic enzymes and glucose transporters.[1][3] Notably, HIF-1α upregulates the expression of key enzymes in the glycolytic pathway, such as phosphofructokinase and pyruvate kinase, thereby increasing the flux of glucose to pyruvate.[2] Crucially, HIF-1α also directly upregulates the expression of lactate dehydrogenase A (LDHA), the enzyme responsible for converting pyruvate to this compound.[3][7][8] This ensures the efficient conversion of the excess pyruvate generated from enhanced glycolysis into L-lactate.

The conversion of pyruvate to lactate also serves another critical function: the regeneration of NAD+ from NADH.[3][4] This is essential for maintaining the high rate of glycolysis, as NAD+ is a required cofactor for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in the glycolytic pathway.

Quantitative Data on Hypoxia-Induced Changes

The metabolic shift towards this compound production under hypoxia is characterized by quantifiable changes in gene expression, enzyme activity, and metabolite concentrations.

| Parameter | Condition | Fold Change/Observation | Cell/Tissue Type | Reference |

| mRNA Expression | ||||

| Ldha mRNA | Low oxygen breathing (1-72h) | 2-3 fold increase | C3H mammary carcinoma and SCCVII squamous cell carcinoma in mice | [9] |

| Protein Expression & Stability | ||||

| HIF-1α protein | Hypoxia (1% O2) | Stabilization and accumulation | HeLa cells, various cell lines | [2][5] |

| Enzyme Activity | ||||

| Lactate Dehydrogenase (LDH) | Hypoxia (48-72h) | Significant increase in serum and tumor | C3H mammary carcinoma in mice | [9] |

| Lactate Dehydrogenase (LDH) | Hypoxia/Cobalt Chloride | Stimulation of activity | Vascular smooth muscle cells | [10] |

| Metabolite Concentration | ||||

| This compound | Hypoxia | Increased production | Various eukaryotic cells | [2][7] |

| This compound | Hypoxia | Positively correlated with HIF-1α expression | Cancer cells | [8][11] |

Experimental Protocols

Induction of Hypoxia in Cell Culture

Objective: To create a low-oxygen environment to study cellular responses to hypoxia.

Method 1: Hypoxia Chamber

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Chamber Preparation: Place the culture vessels inside a modular incubator chamber. To maintain humidity, add a dish of sterile water.[12][13]

-

Gas Exchange: Seal the chamber and flush it with a pre-mixed gas containing a low oxygen concentration (e.g., 1% O2, 5% CO2, balance N2) at a flow rate of 20 liters per minute for 5-10 minutes.[14]

-

Incubation: Place the sealed chamber in a standard cell culture incubator at 37°C. The duration of incubation will depend on the experimental design (e.g., 4 to 24 hours).[12]

-

Sample Collection: After the desired incubation period, promptly remove the culture vessels and process them for downstream analysis. For protein analysis of HIF-1α, which degrades rapidly in normoxia, cell lysis should be performed immediately.

Method 2: Chemical Induction with Cobalt Chloride (CoCl₂)

Cobalt chloride mimics hypoxia by stabilizing HIF-1α.[14][15]

-

Stock Solution Preparation: Prepare a fresh stock solution of CoCl₂ (e.g., 25 mM) in sterile water.[13][14]

-

Cell Treatment: Add the CoCl₂ stock solution to the cell culture medium to a final concentration of 100-150 µM.[14][15]

-

Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) in a standard cell culture incubator (37°C, 5% CO2).[13][14]

-

Downstream Analysis: After incubation, the cells can be harvested for analysis of hypoxia-induced responses.

Quantification of this compound

Objective: To measure the concentration of this compound in cell culture supernatant or cell lysates.

Principle: Commercially available colorimetric or fluorometric assay kits are commonly used. These assays are typically based on an enzymatic reaction where lactate is oxidized by lactate dehydrogenase to produce a product that can be detected by a spectrophotometer or fluorometer.[16][17][18]

Protocol (General Outline for a Colorimetric Assay):

-

Sample Preparation:

-

Supernatant: Collect the cell culture medium and centrifuge to remove any detached cells.

-

Cell Lysate: Wash cells with cold PBS, then lyse them using the assay buffer provided in the kit. Centrifuge to pellet cell debris and collect the supernatant.[16]

-

-

Standard Curve: Prepare a series of standards with known this compound concentrations.

-

Reaction Setup: In a 96-well plate, add the samples and standards.

-

Enzyme Mix: Prepare and add the reaction mix containing lactate dehydrogenase and a probe to each well.

-

Incubation: Incubate the plate at room temperature or 37°C for the time specified in the kit's protocol (e.g., 30 minutes), protected from light.[17]

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[17]

-

Calculation: Determine the this compound concentration in the samples by comparing their absorbance to the standard curve.

Measurement of Lactate Dehydrogenase (LDH) Activity

Objective: To quantify the enzymatic activity of LDH in cell lysates or serum.

Principle: LDH activity is measured by monitoring the rate of NAD+ reduction to NADH, or vice versa.[19] The change in NADH concentration can be detected by an increase in absorbance at 340 nm. Alternatively, a coupled enzymatic reaction can be used to produce a colored product.[20]

Protocol (General Outline):

-

Sample Preparation: Prepare cell lysates or use serum samples as described for the this compound assay.

-

Reaction Mixture: In a 96-well plate, add the reaction buffer containing the substrate (either lactate or pyruvate).

-

Sample Addition: Add the cell lysate or serum sample to initiate the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength using a microplate reader in kinetic mode.

-

Calculation: The LDH activity is calculated from the rate of change in absorbance and is typically expressed in units per liter (U/L) or units per milligram of protein.

Implications for Drug Development

The central role of the HIF-1α pathway and the subsequent production of this compound in hypoxic cells, particularly in the context of cancer, presents several opportunities for therapeutic intervention. The acidic tumor microenvironment created by high lactate levels is known to promote tumor progression, metastasis, and resistance to therapy.[21] Therefore, targeting components of this pathway, such as HIF-1α itself, glucose transporters, or lactate dehydrogenase, is an active area of cancer drug development. Understanding the intricate details of this metabolic adaptation is crucial for designing effective therapeutic strategies.

References

- 1. Regulation of glycolysis by the hypoxia-inducible factor (HIF): implications for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Biochemistry of Lactate Dehydrogenase: Understanding its Role in Cellular Energy Metabolism and Diagnostic Significance - DoveMed [dovemed.com]

- 5. researchgate.net [researchgate.net]

- 6. Hypoxic regulation of lactate dehydrogenase A. Interaction between hypoxia-inducible factor 1 and cAMP response elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dynamic investigation of hypoxia-induced L-lactylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The impact of hypoxia on the activity of lactate dehydrogenase in two different pre-clinical tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypoxia and cobalt stimulate lactate dehydrogenase (LDH) activity in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dynamic investigation of hypoxia-induced L-lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intra-cellular lactate concentration in T lymphocytes from septic shock patients — a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to L-Lactic Acid Transport Mechanisms Across Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing the transport of L-lactic acid across cellular membranes. It delves into the key transporter families, their kinetic properties, regulatory pathways, and the experimental methodologies used to study these critical processes. This information is essential for researchers in metabolism, oncology, and neuroscience, as well as for professionals involved in the development of drugs targeting these transport systems.

Core Mechanisms of this compound Transport

The movement of this compound across the plasma membrane is a crucial process for cellular metabolism and pH homeostasis. This transport is primarily mediated by two major families of transporter proteins: the proton-coupled monocarboxylate transporters (MCTs) and the sodium-coupled monocarboxylate transporters (SMCTs).

Proton-Coupled Monocarboxylate Transporters (MCTs)

MCTs, members of the solute carrier family 16 (SLC16A), are the most well-characterized lactate transporters.[1][2] They function as symporters, co-transporting one molecule of a monocarboxylate, such as L-lactate, along with a proton, down the concentration gradient.[3][4] This process is electroneutral. The family consists of 14 members, but only MCT1-4 have been definitively shown to transport this compound.[1][3]

MCTs are predicted to have 12 transmembrane helices with intracellular N- and C-termini and a large intracellular loop between helices 6 and 7.[3][5] For proper trafficking to the plasma membrane and to maintain their activity, MCT1-4 require association with ancillary proteins, either basigin (CD147) or embigin (gp70).[3][5][6]

-

MCT1 (SLC16A1): This is a ubiquitously expressed transporter with a moderate affinity for L-lactate. It is involved in both the import and export of lactate depending on the cellular metabolic state.

-

MCT2 (SLC16A7): MCT2 has a higher affinity for L-lactate compared to MCT1 and is predominantly found in tissues that utilize lactate as an oxidative fuel, such as neurons, liver, and the kidney.

-

MCT3 (SLC16A8): This isoform has a more restricted expression, primarily in the retinal pigment epithelium and choroid plexus, where it is involved in lactate export.[7]

-

MCT4 (SLC16A3): Characterized by a lower affinity for L-lactate, MCT4 is highly expressed in glycolytic tissues like white skeletal muscle fibers and cancer cells. Its primary role is to export the large amounts of lactate produced during glycolysis.[4][5]

Sodium-Coupled Monocarboxylate Transporters (SMCTs)

SMCTs, members of the solute carrier family 5 (SLC5), mediate the active transport of monocarboxylates against their concentration gradient by coupling their movement to the sodium gradient.[8][9] This process is electrogenic. Two main isoforms have been characterized:

-

SMCT1 (SLC5A8): This is a high-affinity transporter for a broad range of monocarboxylates, including lactate, pyruvate, and short-chain fatty acids.[9][10] It is expressed in the intestine, kidney, and neurons.[9]

-

SMCT2 (SLC5A12): SMCT2 is a low-affinity transporter with a more restricted tissue distribution, including the kidney and retina.[11][9][12]

Quantitative Data on this compound Transporters

The kinetic parameters of this compound transporters are crucial for understanding their function and for the development of targeted inhibitors. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax).

| Transporter | Substrate | Km (mM) | Vmax (relative values) | Tissue/Cell Type | Reference(s) |

| MCT1 | L-Lactate | 3-5 | High | Ubiquitous | |

| Pyruvate | ~1 | High | Ubiquitous | [11] | |

| D-β-hydroxybutyrate | ~12.5 | Moderate | Ubiquitous | [11] | |

| Acetoacetate | ~5.5 | Moderate | Ubiquitous | [11] | |

| MCT2 | L-Lactate | ~0.7 | Moderate | Neurons, Liver, Kidney | |

| Pyruvate | ~0.1 | Moderate | Neurons, Liver, Kidney | ||

| D-β-hydroxybutyrate | ~1.2 | High | Neurons, Liver, Kidney | [11] | |

| Acetoacetate | ~0.8 | High | Neurons, Liver, Kidney | [11] | |

| MCT3 | L-Lactate | ~6 | - | Retinal Pigment Epithelium | |

| MCT4 | L-Lactate | 20-35 | Very High | Glycolytic Tissues, Cancer Cells | [13] |

| Pyruvate | ~153 | Low | Glycolytic Tissues, Cancer Cells | ||

| SMCT1 | L-Lactate | High Affinity | - | Intestine, Kidney, Neurons | [9] |

| SMCT2 | L-Lactate | Low Affinity | - | Kidney, Retina | [11][12] |

Signaling Pathways and Regulation of this compound Transport

The expression and activity of this compound transporters are tightly regulated by various signaling pathways, allowing cells to adapt to changing metabolic demands.

Regulation of MCT4 by Hypoxia-Inducible Factor 1α (HIF-1α)

Under hypoxic conditions, often found in solid tumors and exercising muscle, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of MCT4 by binding to hypoxia-response elements (HREs) in its promoter region.[1][3] This facilitates the efflux of lactate produced during anaerobic glycolysis, maintaining intracellular pH and glycolytic flux.[1][3]

Regulation of MCT1 by Protein Kinase C (PKC) and Protein Kinase A (PKA)

The activity and expression of MCT1 are modulated by protein kinases. Activation of Protein Kinase C (PKC), for instance by phorbol esters, has been shown to increase MCT1 expression and transport activity, leading to a higher Vmax without altering the Km.[2] Conversely, activation of the Protein Kinase A (PKA) pathway, through increased cAMP levels, leads to a decrease in MCT1 expression and a reduced Vmax for lactate transport.[2]

This compound as a Signaling Molecule

Beyond its role as a metabolic substrate, this compound itself can act as a signaling molecule, a so-called "lactormone".[4] It can bind to the G protein-coupled receptor GPR81 (HCA1), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[9] This can influence various cellular processes, including lipolysis and inflammation.[4]

Experimental Protocols for Studying this compound Transport

A variety of experimental techniques are employed to characterize the function and kinetics of this compound transporters.

Radiolabeled this compound Uptake Assay

This is a classic and direct method to measure the transport of this compound into cells or vesicles.

Principle: Cells are incubated with radiolabeled this compound (e.g., 14C-L-lactate or ³H-L-lactate) for a defined period. The amount of radioactivity incorporated into the cells is then measured and used to calculate the transport rate.

Detailed Methodology:

-

Cell Culture: Plate cells in a suitable format (e.g., 24-well plates) and grow to the desired confluency.

-

Preparation of Uptake Buffer: Prepare a transport buffer (e.g., Krebs-Ringer-HEPES) with the desired pH and substrate concentrations. The buffer should contain the radiolabeled this compound at a known specific activity.

-

Initiation of Uptake: Remove the culture medium from the cells and wash them once with the transport buffer (without the radiolabel). Add the uptake buffer containing the radiolabeled this compound to initiate the transport.

-

Incubation: Incubate the cells at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 1-5 minutes for initial rate measurements).

-

Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells multiple times with ice-cold stop solution (e.g., transport buffer containing a high concentration of a competitive inhibitor like α-cyano-4-hydroxycinnamate) to remove extracellular radioactivity.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration of the cell lysate from parallel wells using a standard method (e.g., BCA assay) for normalization of the uptake data.

-

Data Analysis: Calculate the rate of this compound uptake, typically expressed as nmol/mg protein/min.

BCECF Fluorescence Assay for MCT Activity

This method indirectly measures the activity of proton-coupled transporters like MCTs by monitoring changes in intracellular pH (pHi).

Principle: The fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) is pH-sensitive. When this compound is transported into the cell by an MCT, protons are co-transported, leading to a decrease in pHi. This change in pHi alters the fluorescence of BCECF, which can be measured to determine the rate of transport.[14][15]

Detailed Methodology:

-

Cell Loading with BCECF-AM: Incubate the cells with the cell-permeant acetoxymethyl ester form of BCECF (BCECF-AM). Intracellular esterases cleave the AM group, trapping the fluorescent BCECF inside the cell.[14]

-

Fluorescence Measurement Setup: Place the BCECF-loaded cells in a fluorometer or on a fluorescence microscope equipped with appropriate excitation and emission filters for ratiometric imaging (typically excitation at ~490 nm and ~440 nm, and emission at ~535 nm).[14][15]

-

Baseline Measurement: Perfuse the cells with a buffer at a physiological pH (e.g., 7.4) and record the baseline fluorescence ratio.

-

Initiation of Transport: Switch to a buffer containing this compound. The influx of protons along with lactate will cause a decrease in pHi and a corresponding change in the BCECF fluorescence ratio.

-

Data Acquisition: Record the change in fluorescence ratio over time.

-

Calibration: At the end of each experiment, perform an in situ calibration to relate the fluorescence ratio to pHi values. This is typically done using buffers of known pH in the presence of a proton ionophore like nigericin.[14][15]

-

Data Analysis: Calculate the initial rate of pHi change upon addition of this compound. This rate is proportional to the activity of the MCT.

Co-immunoprecipitation of MCTs and Ancillary Proteins

This technique is used to demonstrate the physical interaction between MCTs and their ancillary proteins like CD147.

Principle: An antibody specific to one of the proteins (e.g., MCT1) is used to pull it out of a cell lysate. If the ancillary protein (e.g., CD147) is physically associated with the target protein, it will be co-precipitated and can be detected by Western blotting.

Detailed Methodology:

-

Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer that preserves protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the target protein (e.g., anti-MCT1).

-

Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both the target protein (MCT1) and the putative interacting protein (CD147). The presence of a band for CD147 in the MCT1 immunoprecipitate confirms their interaction.

Conclusion

The transport of this compound across cell membranes is a highly regulated and complex process mediated by distinct families of transporter proteins. Understanding the molecular mechanisms, kinetics, and regulation of these transporters is fundamental to advancing our knowledge in various fields of biomedical research. The experimental protocols outlined in this guide provide a foundation for the detailed investigation of these critical cellular components, paving the way for the development of novel therapeutic interventions targeting this compound transport in diseases such as cancer and neurological disorders.

References

- 1. The Plasma Membrane Lactate Transporter MCT4, but Not MCT1, Is Up-regulated by Hypoxia through a HIF-1α-dependent Mechanism* | Semantic Scholar [semanticscholar.org]

- 2. Regulation of monocarboxylate transporter 1 in skeletal muscle cells by intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The plasma membrane lactate transporter MCT4, but not MCT1, is up-regulated by hypoxia through a HIF-1alpha-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. PKC-dependent stimulation of the human MCT1 promoter involves transcription factor AP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the DIDS-binding site of monocarboxylate transporter 1 suggest a homology model of the open conformation and a plausible translocation cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Is L-lactate a novel signaling molecule in the brain? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Monocarboxylate transporters in the brain and in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Analysis and Design of Experiments to Identify the Catalytic Mechanism of the Monocarboxylate Transporter Isoforms 4 and 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide on the Physiological Concentration of L-Lactic Acid in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction to L-Lactic Acid

This compound, the predominant isomer produced in humans, is a crucial alpha-hydroxy acid involved in cellular metabolism. Historically viewed as a mere byproduct of anaerobic glycolysis, contemporary research has redefined its role as a significant signaling molecule, often referred to as a "lactormone."[1] It plays a pivotal role in numerous physiological and pathological processes, including energy metabolism, immunomodulation, and cancer biology.[1][2] L-lactate is continuously produced from pyruvate via the enzyme lactate dehydrogenase (LDH) during normal metabolic processes and exercise.[1] Its concentration in the plasma is meticulously balanced by its production in tissues like muscles and red blood cells, and its clearance primarily by the liver and kidneys.[3] An imbalance in this equilibrium can indicate underlying pathological conditions, making its quantification in plasma a valuable diagnostic and prognostic tool.

Physiological Concentration of this compound in Human Plasma

The concentration of this compound in human plasma is a key indicator of the body's metabolic state. Under normal physiological conditions at rest, lactate levels are maintained within a narrow range. However, these levels can fluctuate based on factors such as physical activity, age, and overall health.

Normal and Altered this compound Concentrations

The following tables summarize the quantitative data for this compound concentrations in human plasma under various conditions.

| Parameter | Concentration (mmol/L) | Concentration (mg/dL) | Source(s) |

| Normal Venous Blood (Resting) | 0.5 - 2.2 | 4.5 - 19.8 | [3][4][5][6] |

| Normal Arterial Blood (Resting) | 0.5 - 2.0 | 4.5 - 18.0 | [3] |

| Normal Range (General) | 0.5 - 1.0 | - | [7] |

| Mild Elevation (Hyperlactatemia) | 2.1 - 4.0 | - | [3][7] |

| Moderate to Severe Elevation | > 4.0 | - | [3][7] |

| Lactic Acidosis | > 5.0 (with metabolic acidosis) | - | [3] |

| Intense Exertion | Can rise to > 20.0 | - | [1] |

Table 1: Physiological and Pathological Concentrations of this compound in Human Plasma

Clinical Significance of Altered this compound Levels

Elevated levels of this compound, or hyperlactatemia, can be indicative of various clinical conditions. The severity of the elevation often correlates with the severity of the underlying pathology.

| This compound Level | Associated Conditions and Clinical Significance | Source(s) |

| Mild Elevation (2.1 - 4.0 mmol/L) | Recent physical exercise, mild dehydration, stress response, certain medications, early stages of tissue hypoxia. | [3] |

| Moderate to Severe Elevation (> 4.0 mmol/L) | Sepsis and septic shock, cardiovascular compromise (e.g., heart failure), respiratory failure, liver dysfunction, malignancies. | [3] |

| Lactic Acidosis (> 5.0 mmol/L with pH < 7.35) | A serious medical emergency associated with significant mortality. Can be caused by severe infection, shock, or major organ failure. | [3][8] |

Table 2: Clinical Interpretation of Elevated this compound Levels

Experimental Protocols for Measurement of this compound in Plasma

Accurate quantification of this compound is critical for clinical diagnosis and research. The following sections detail the methodologies for sample collection and two common analytical techniques.

Sample Collection and Handling

Proper sample collection and handling are paramount to prevent spurious elevations in lactate levels due to in vitro glycolysis.[9]

-

Patient Preparation: The patient should be in a resting and fasting state. Strenuous exercise should be avoided prior to blood collection.[8]

-

Blood Draw: Blood should be drawn from a stasis-free vein. If a tourniquet is used, it should be released as soon as blood flow is established. Hand clenching should be avoided.[8]

-

Collection Tube: Blood should be collected in a gray-top tube containing a glycolytic inhibitor such as sodium fluoride and an anticoagulant like potassium oxalate.[8][9]

-

Immediate Handling: The blood sample should be placed on ice immediately after collection to halt glycolysis.[9]

-

Plasma Separation: Within 15 minutes of collection, the plasma must be separated from the blood cells by centrifugation.[8][9]

-

Storage: The separated plasma is stable for up to 8 hours at room temperature or for several days if refrigerated or frozen.[9]

Enzymatic Assay (L-Lactate Dehydrogenase Method)

This method is based on the oxidation of this compound to pyruvate by L-lactate dehydrogenase (L-LDH), coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the this compound concentration.[1]

Reagents and Materials:

-

Glycylglycine buffer with L-glutamate

-

Nicotinamide adenine dinucleotide (NAD+) solution

-

Glutamate-pyruvate transaminase (GPT) suspension

-

L-lactate dehydrogenase (L-LDH) suspension

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm light path)

-

Micropipettes

Procedure:

-

Sample Preparation: Plasma samples may need to be deproteinized and diluted to fall within the assay's linear range.[10]

-

Reaction Mixture: In a cuvette, combine the buffer solution, NAD+ solution, GPT suspension, and the plasma sample.

-

Initial Absorbance: Mix the contents and incubate for approximately 5 minutes at 20-25°C. Measure the initial absorbance (A1).[1]

-

Enzyme Addition: Start the reaction by adding the L-LDH suspension to the cuvette.

-

Final Absorbance: Mix well and incubate for 10-20 minutes at 20-25°C, or until the reaction is complete. Measure the final absorbance (A2).[1]

-

Calculation: The change in absorbance (ΔA = A2 - A1) is used to calculate the this compound concentration by comparing it to that of a known standard.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a highly sensitive and specific method for the determination of this compound.[7]

Instrumentation and Reagents:

-

HPLC system with a suitable detector (e.g., UV-Vis, electrochemical, or mass spectrometry)[7][11]

-

Reverse-phase C18 column[11]

-

Mobile phase (e.g., a mixture of acetonitrile, water, and an acid like phosphoric or formic acid)[12]

-

Derivatization agent (if required for detection)

-

This compound standards

Procedure:

-

Sample Preparation: Plasma samples are typically deproteinized, for example, by adding perchloric acid, followed by centrifugation to remove precipitated proteins. The supernatant is then filtered.

-

Derivatization (Optional): For enhanced detection, especially with fluorescence detectors, a pre-column derivatization step may be employed.[13]

-

Injection: A specific volume of the prepared sample is injected into the HPLC system.

-

Chromatographic Separation: The sample is passed through the column with the mobile phase, separating this compound from other components.

-

Detection: The concentration of this compound is quantified by detecting its peak as it elutes from the column and comparing the peak area or height to a standard curve generated from known concentrations of this compound.[7]

Signaling Pathways and Metabolic Cycles Involving this compound

This compound is a key player in several metabolic pathways that are fundamental to energy homeostasis.

Anaerobic Glycolysis

Under conditions of low oxygen availability, cells resort to anaerobic glycolysis to produce ATP. In this pathway, glucose is converted to pyruvate, which is then reduced to lactate by lactate dehydrogenase. This process regenerates NAD+ which is essential for glycolysis to continue.[14][15]

The Cori Cycle

The Cori cycle, or lactic acid cycle, is a metabolic pathway that links anaerobic glycolysis in the muscles with gluconeogenesis in the liver. Lactate produced in the muscles is transported via the bloodstream to the liver, where it is converted back to glucose. This glucose can then be returned to the muscles to be used for energy or stored as glycogen.[16][17]

Experimental Workflow for this compound Measurement

The following diagram illustrates a typical workflow for the quantification of this compound in a plasma sample using an enzymatic assay.

Conclusion

The measurement of this compound in human plasma is a cornerstone in the assessment of metabolic status, particularly in critical care and research settings. Its concentration serves as a vital biomarker for tissue hypoxia and a range of pathologies. A thorough understanding of its physiological concentrations, the factors that influence them, and the precise methodologies for its quantification are essential for researchers, scientists, and drug development professionals. The continued investigation into the signaling roles of this compound promises to unveil new therapeutic targets and diagnostic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. imrpress.com [imrpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. verywellhealth.com [verywellhealth.com]

- 7. researchgate.net [researchgate.net]

- 8. labcorp.com [labcorp.com]

- 9. acb.org.uk [acb.org.uk]

- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Determination of serum D-lactic and L-lactic acids in normal subjects and diabetic patients by column-switching HPLC with pre-column fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycolysis - Wikipedia [en.wikipedia.org]

- 15. Khan Academy [khanacademy.org]

- 16. Cori Cycle: Steps, Regulation, and Importance • Microbe Online [microbeonline.com]

- 17. tuscany-diet.net [tuscany-diet.net]

L-Lactic Acid in the Tumor Microenvironment: A Technical Guide for Researchers

A comprehensive overview of the role of L-lactic acid in cancer progression, immune evasion, and as a therapeutic target.

Executive Summary

This compound, long considered a metabolic waste product of aerobic glycolysis (the Warburg effect), has emerged as a critical oncometabolite that actively shapes the tumor microenvironment (TME).[1][2] Elevated concentrations of this compound in solid tumors create an acidic TME that fosters cancer progression through multiple mechanisms, including the promotion of angiogenesis, metastasis, and profound immune suppression.[1][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the core functions of this compound in the TME. It details the quantitative landscape of lactate concentrations across various cancers, outlines key experimental protocols for its study, and visually maps the intricate signaling pathways it modulates. A thorough comprehension of these aspects is crucial for the development of novel therapeutic strategies that target lactate metabolism and its downstream effects to overcome cancer's defense mechanisms.

The Warburg Effect and L-Lactate Production in Cancer

Cancer cells exhibit a reprogrammed metabolism characterized by a high rate of glucose uptake and conversion to lactate, even in the presence of oxygen—a phenomenon known as the Warburg effect.[1] This metabolic shift is driven by the overexpression of glucose transporters (e.g., GLUT1) and key glycolytic enzymes, including lactate dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to L-lactate.[4] The resulting overproduction of this compound leads to its active transport out of the cancer cell, primarily via monocarboxylate transporters (MCTs) such as MCT1 and MCT4, contributing to the acidification of the extracellular space.[1][5]

Quantitative Data: L-Lactate Concentrations in the Tumor Microenvironment